3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
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Overview
Description
3-Bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that features a fused ring system combining pyrrole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of 8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a quinazolinone derivative with additional oxygen-containing functional groups.
Scientific Research Applications
3-Bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H- and 2H-Indazoles: These compounds share a similar fused ring system and are known for their medicinal properties, including anticancer and anti-inflammatory activities.
Imidazoles: Another class of heterocycles with broad applications in medicinal chemistry and organic synthesis.
Uniqueness
3-Bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized. This makes it a versatile intermediate for the synthesis of various derivatives with potential biological activities.
Properties
Molecular Formula |
C12H11BrN2O |
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Molecular Weight |
279.13 g/mol |
IUPAC Name |
3-bromo-8-methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H11BrN2O/c1-7-3-2-4-9-10(7)12(16)15-6-5-8(13)11(15)14-9/h2-4,8H,5-6H2,1H3 |
InChI Key |
OUIFRMPXEPQQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C(CCN3C2=O)Br |
Origin of Product |
United States |
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